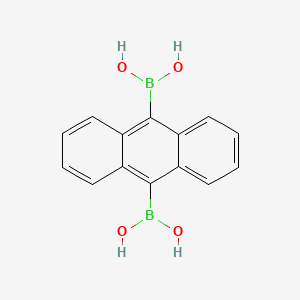

9,10-Di(dihydroxyboryl)anthracene

Overview

Description

“9,10-Dihydroanthracene” is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene . It’s a colorless solid used as a carrier of H2 as a hydrogen-donor . “9,10-Dihydroxyanthracene” is the hydroquinone form of 9,10-anthraquinone (AQ) and is often called soluble anthraquinone (SAQ) .

Synthesis Analysis

“9,10-Dihydroanthracene” is produced in the laboratory by dissolving metal reduction using sodium/ethanol, an application of the Bouveault–Blanc reduction . It can also be prepared by the coupling of benzyl chloride using aluminium chloride as a catalyst .

Molecular Structure Analysis

The molecular formula of “9,10-Dihydroanthracene” is C14H12 . The bond dissociation energy for the 9- and 10- carbon–hydrogen bonds are estimated at 78 kcal mol −1 .

Chemical Reactions Analysis

The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope . The resulting carbon radicals are stabilized by the sodium chloride substrate on which the 9,10-dibromoanthracene reactant was placed .

Physical And Chemical Properties Analysis

“9,10-Dihydroanthracene” has a molar mass of 180.250 g·mol −1 . It appears as a white solid with a density of 1.19 g mL −1 . It has a melting point of 108 to 109 °C and a boiling point of 312 °C .

Scientific Research Applications

Photocatalyzed Cycloaromatization of Vinylsilanes with Arylsulfonylazides

Anthracene-9,10-diyldiboronic acid is used in the photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides . This process involves the use of visible-light photoredox conditions and is a practical method for assembling complex silacycles .

Synthesis of π-Conjugated Teranthracene-Tethered 1-Phenyl-2,3-Benzosilafluorene

The compound is used in the synthesis of highly π-conjugated teranthracene-tethered 1-phenyl-2,3-benzosilafluorene . This application is significant in the field of materials science, particularly in the development of new materials with unique physicochemical properties .

Synthesis of Mono- and Dinuclear Osmium N,N′-Di- and Tetraphenylbipyridyls and Extended Bipyridyls

Anthracene-9,10-diyldiboronic acid is used in the synthesis of mono- and dinuclear osmium N,N′-di- and tetraphenylbipyridyls and extended bipyridyls . These compounds have potential applications in various fields, including catalysis and materials science .

Preparation of Organic Light Emitting Diodes (OLEDs)

The compound is used in the synthesis of polyarylpyrazolines, which can further be utilized in the preparation of organic light emitting diodes (OLEDs) . OLEDs are widely used in display technology, including televisions, computer monitors, and mobile devices .

Safety and Hazards

Mechanism of Action

Target of Action

Anthracene-9,10-diyldiboronic acid, also known as B,B’-9,10-Anthracenediylbis[boronicacid] or 9,10-Di(dihydroxyboryl)anthracene, is an electron-rich building block . It is primarily used as an electron-donating molecule in the formation of donor-acceptor based organic semiconductor devices .

Mode of Action

The compound’s mode of action is primarily through its ability to donate electrons. This electron-donating property is due to its conjugated structure, which allows for the movement of electrons within the molecule . This makes it a valuable component in the formation of organic semiconductor devices .

Pharmacokinetics

Its predicted properties include a boiling point of 6163±650 °C and a density of 138±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of Anthracene-9,10-diyldiboronic acid’s action is the formation of organic semiconductor devices . Its electron-donating properties allow it to contribute to the conductivity of these devices .

Action Environment

The action of Anthracene-9,10-diyldiboronic acid can be influenced by various environmental factors. For instance, temperature may affect its stability and efficacy, given its high predicted boiling point

properties

IUPAC Name |

(10-boronoanthracen-9-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12B2O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8,17-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBKEFWZTVGDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Di(dihydroxyboryl)anthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3119460.png)

![N-[4-(3,4-dichlorophenyl)-5-(methylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3119467.png)

![2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119473.png)

![2-(3-pyridinyl)-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazine](/img/structure/B3119492.png)

![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate](/img/structure/B3119507.png)

![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3119524.png)

![4-[3-(1-Piperidinyl)propoxy]aniline](/img/structure/B3119531.png)

![2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol](/img/structure/B3119561.png)